5-amino-N-methoxy-N-methyl-1,3-thiazole-2-carboxamide
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Overview
Description
5-amino-N-methoxy-N-methyl-1,3-thiazole-2-carboxamide is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-methoxy-N-methyl-1,3-thiazole-2-carboxamide typically involves the reaction of appropriate thiazole precursors with amines and other reagents under controlled conditions. One common method involves the use of carbodiimides and diazo compounds in a cascade nucleophilic addition/cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
5-amino-N-methoxy-N-methyl-1,3-thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of functional groups on the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
5-amino-N-methoxy-N-methyl-1,3-thiazole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-amino-N-methoxy-N-methyl-1,3-thiazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-amino-5-methylthiazole: Another thiazole derivative with similar biological activities.
5-amino-1,2,3-triazole: A compound with a different ring structure but similar reactivity.
Uniqueness
5-amino-N-methoxy-N-methyl-1,3-thiazole-2-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy and methyl groups enhance its solubility and reactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C6H9N3O2S |
---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
5-amino-N-methoxy-N-methyl-1,3-thiazole-2-carboxamide |
InChI |
InChI=1S/C6H9N3O2S/c1-9(11-2)6(10)5-8-3-4(7)12-5/h3H,7H2,1-2H3 |
InChI Key |
VXDVTGKBXDMNSD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=NC=C(S1)N)OC |
Origin of Product |
United States |
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